N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationship (SAR) of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the dihydropyrrolo[1,2-a]pyrazine core followed by functionalization at the phenyl groups. The synthetic route often utilizes various reagents and conditions to optimize yield and purity. For example, a common method involves the use of solvent-free conditions to enhance environmental sustainability while achieving high yields .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity in vitro against human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase (COX) enzymes. The IC50 values for COX-2 inhibition were reported to be relatively low, indicating potent anti-inflammatory activity .
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 23.8 ± 0.20 | COX-2 |
Celecoxib | 0.04 ± 0.01 | COX-2 |
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration by modulating pathways associated with oxidative stress and apoptosis. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in the methoxy and ethoxy substituents on the phenyl rings have been shown to affect potency and selectivity towards different biological targets. For instance, increasing the electron-donating capacity of these substituents enhances anticancer activity but may reduce anti-inflammatory effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability with an IC50 value around 15 μM.
- Inflammation Model : In carrageenan-induced paw edema models in rats, administration of the compound significantly reduced edema compared to controls.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-31-19-10-7-17(8-11-19)23-20-6-5-13-26(20)14-15-27(23)24(28)25-18-9-12-21(29-2)22(16-18)30-3/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMZPZYOMTPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.